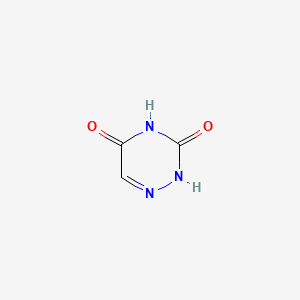
6-Azauracil
Cat. No. B1665927
:
461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05591743
Procedure details


The 6-bromo-3,5-dioxo-(2H,4H)-1,2,4-triazine (5 g) obtained from the 3,5-dioxo-(2H,4H)-1,2,4-triazine in accordance with the technique described in example 1b is treated with acetic anhydride (50 ml) for 7 hours under reflux. After concentration to dryness under vacuum and taking up in ethyl ether, the precipitate is filtered, centrifuged, and dried under vacuum at 50° C. to give compound 15a (4.6 g).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][N:7]=1.O=C1N[C:15](=[O:17])[CH:14]=NN1>C(OC(=O)C)(=O)C>[C:15]([N:6]1[C:5](=[O:8])[NH:4][C:3](=[O:9])[C:2]([Br:1])=[N:7]1)(=[O:17])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC(NN1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NN=CC(N1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration to dryness under vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1N=C(C(NC1=O)=O)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
